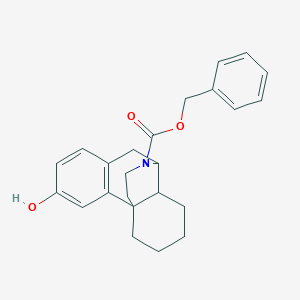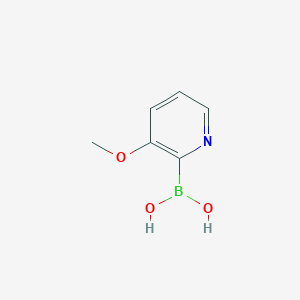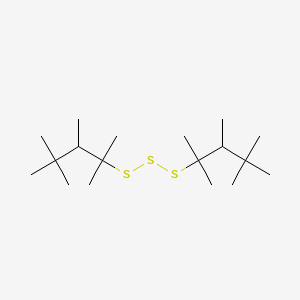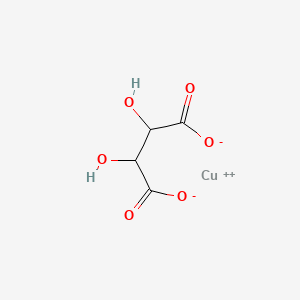
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan
描述
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is a bioactive small molecule with the molecular formula C24H27NO3 and a molecular weight of 377.48 g/mol . It is a derivative of Dextrorphan, which is known for its neurological effects. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan typically involves the protection of the amine group of N-Desmethyl Dextrorphan with a benzyloxycarbonyl (Cbz) group. This is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated version of the molecule.
科学研究应用
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan has several scientific research applications:
Neurology: It is used to study the effects of Dextrorphan derivatives on the central nervous system.
Pharmacology: It serves as a reference standard for the development and testing of new drugs.
Proteomics: It is used in the preparation of labeled Dextrorphan derivatives and metabolites for proteomic studies.
Analytical Chemistry: It is used as an impurity standard and a stable isotope-labeled compound for various analytical techniques.
作用机制
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, the compound can modulate neurotransmission and potentially provide neuroprotective effects .
相似化合物的比较
Similar Compounds
Dextrorphan: The parent compound, known for its antitussive and neuroprotective properties.
N-Desmethyl Dextrorphan: A metabolite of Dextrorphan with similar neurological effects.
N-Benzyloxycarbonyl Dextrorphan: Another derivative with a benzyloxycarbonyl group, used for similar research purposes.
Uniqueness
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is unique due to its specific chemical structure, which allows it to be used as a stable isotope-labeled compound and an impurity standard. This makes it particularly valuable in analytical and proteomic research .
属性
IUPAC Name |
benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJBNLHEROROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622276 | |
| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159723-96-3 | |
| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B1603998.png)




![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)
